(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. The process begins with the attachment of the first amino acid to a resin, followed by sequential coupling of the remaining amino acids. Each coupling step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a base like N-methylmorpholine (NMM) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the synthesis of Boc-Gly-Gly-Phe-Gly-OH can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and the efficient production of large quantities of the peptide. The use of environmentally friendly solvents, such as water, is also being explored to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-Gly-Phe-Gly-OH undergoes several types of chemical reactions, including:
Deprotection: The removal of the Boc protecting group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as DCC or DIC.
Cleavage: The peptide can be cleaved by proteases, making it useful as a linker in ADCs.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM)
Cleavage: Proteases
Major Products Formed
Deprotection: Removal of the Boc group results in the formation of the free amine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Cleavage: Release of the drug payload in ADCs.
Scientific Research Applications
Boc-Gly-Gly-Phe-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protease activity and protein-protein interactions.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of high-purity peptides for pharmaceutical and biomaterials industries.
Mechanism of Action
The mechanism of action of Boc-Gly-Gly-Phe-Gly-OH involves its use as a protease-cleavable linker in ADCs. The peptide sequence is recognized and cleaved by specific proteases, releasing the drug payload at the target site. This targeted delivery enhances the efficacy of the drug while minimizing off-target effects.
Comparison with Similar Compounds
Boc-Gly-Gly-Phe-Gly-OH is unique due to its specific sequence and its ability to act as a protease-cleavable linker. Similar compounds include:
Boc-Gly-Gly-OH: A shorter peptide with similar properties but lacking the phenylalanine residue.
Boc-Gly-Phe-Gly-OH: Another related peptide with a different sequence.
These compounds share similar applications but differ in their specific sequences and properties, making Boc-Gly-Gly-Phe-Gly-OH particularly useful in certain contexts.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O7/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUJJIPXBJJLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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